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Compound of Interest

Compound Name: Nevirapine-d5

Cat. No.: B12067126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of

deuterated nevirapine (12-d3-nevirapine), a modified version of the non-nucleoside reverse

transcriptase inhibitor (NNRTI) nevirapine. Deuteration, the strategic replacement of hydrogen

atoms with their heavier isotope deuterium, has been explored to alter the metabolic fate of

nevirapine, potentially reducing its associated toxicities while maintaining its therapeutic

efficacy. This document synthesizes key findings from preclinical studies, presenting

quantitative data, detailed experimental methodologies, and visual representations of metabolic

and experimental pathways.

Pharmacodynamic Profile
Deuteration at the 12-methyl position of nevirapine does not adversely affect its primary

pharmacodynamic activity, which is the inhibition of the HIV-1 reverse transcriptase (RT)

enzyme. Studies have shown that 12-d3-nevirapine retains potent anti-HIV activity, with

inhibitory concentrations comparable to the parent compound.

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity
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Compound IC50 (µM) Percent Inhibition at 10 µM

Nevirapine (NVP) 0.540 >97%

12-d3-Nevirapine
Submicromolar, comparable to

NVP
94.2%

Data compiled from studies on the inhibition of HIV-1 reverse transcriptase.[1]

Pharmacokinetic and Metabolic Profile
The primary rationale for the deuteration of nevirapine is to alter its metabolism, which is

intrinsically linked to its adverse effects, including hepatotoxicity and skin rash.[1][2][3][4] The

metabolism of nevirapine is complex, involving several cytochrome P450 (CYP) enzymes.

Metabolic Shift and Kinetic Isotope Effect
Deuteration of the 12-methyl group significantly slows down its oxidation by CYP3A4, the

primary enzyme responsible for the formation of the 12-hydroxy-nevirapine (12-OHNVP)

metabolite. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a

stronger bond with carbon, making it more difficult to break. This strategic modification leads to

a substantial reduction in the formation of 12-OHNVP, a metabolite implicated in nevirapine-

induced toxicities.

However, this alteration in the primary metabolic pathway can lead to a phenomenon known as

"metabolic switching," where alternative metabolic pathways are enhanced. In the case of 12-

d3-nevirapine, a notable increase in the formation of 2-hydroxy and glutathione metabolites has

been observed.

Table 2: Impact of Deuteration on Nevirapine Metabolism
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Parameter Nevirapine (NVP) 12-d3-Nevirapine
Fold Change (12-
d3-NVP vs. NVP)

12-OHNVP Formation

(Human Hepatocytes)
- - 10.6-fold decrease

12-OHNVP Formation

(Mouse Hepatocytes)
- - 4.6-fold decrease

Kinetic Isotope Effect

(Human Liver

Microsomes)

- 10.1 -

Glucuronidated

Metabolites (Mouse

Hepatocytes)

- - Increased

Glutathione-

Conjugated

Metabolites (Mouse

Hepatocytes)

- - 3.0-fold increase

Data from in vitro studies in human and mouse hepatocytes and human liver microsomes.

Interaction with Cytochrome P450 Enzymes
Nevirapine is both an inhibitor and an inducer of CYP enzymes, particularly CYP3A4 and

CYP2B6. This dual activity can lead to complex drug-drug interactions. Deuterated nevirapine

also exhibits this dual interaction, with evidence suggesting an altered balance between

CYP3A4 induction and inactivation. While 12-d3-nevirapine showed similar CYP3A4 mRNA

induction levels to nevirapine, it resulted in a 2.6-fold increase in CYP3A4 activity, suggesting a

change in the extent of its metabolism-dependent inactivation.

Table 3: Effects on CYP3A4

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12067126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Nevirapine (NVP) 12-d3-Nevirapine

CYP3A4 mRNA Induction Similar to 12-d3-NVP Similar to NVP

CYP3A4 Activity - 2.6-fold increase

CYP3A4 Inactivation
Time- and concentration-

dependent
Higher inhibition potency

Findings from studies evaluating CYP3A4 induction and inactivation.

Toxicological Profile
A key advantage of deuterated nevirapine is its improved safety profile concerning

hepatotoxicity. By reducing the formation of the toxic 12-OHNVP metabolite, 12-d3-nevirapine

has been shown to cause significantly less cell death in hepatocytes compared to its non-

deuterated counterpart.

Table 4: Hepatotoxicity Data

Parameter Nevirapine (NVP) 12-d3-Nevirapine

Cell Death (Mouse

Hepatocytes at 400 µM)
- 30% reduction vs. NVP

Results from in vitro cytotoxicity assays in primary mouse hepatocytes.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

deuterated nevirapine.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the HIV-1 RT enzyme.

Compound Preparation: A series of dilutions of the test compounds (nevirapine and 12-d3-

nevirapine) are prepared in a suitable solvent, typically DMSO. These stock solutions are
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then further diluted in the reaction buffer to achieve the final desired concentrations.

Reaction Setup: In a 96-well plate, the diluted test compounds are added. Control wells for

positive (no inhibitor) and negative (no enzyme) controls are included.

Enzyme Addition: A recombinant HIV-1 RT enzyme is added to all wells except for the

negative control.

Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture

containing a template/primer (e.g., poly(A)/oligo(dT)), and deoxynucleotide triphosphates

(dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a radiolabeled nucleotide).

Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for

DNA synthesis.

Detection: The amount of newly synthesized DNA is quantified. For ELISA-based assays, the

biotinylated primer allows for capture on a streptavidin-coated plate, and the incorporated

DIG-dUTP is detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g.,

peroxidase). For qPCR-based assays, the cDNA product is quantified using specific primers

and probes.

Data Analysis: The percentage of inhibition for each compound concentration is calculated

relative to the no-inhibitor control. The half-maximal inhibitory concentration (IC50) is

determined by fitting the dose-response data to a suitable equation.

Hepatocyte Metabolism Assay
This assay evaluates the metabolic profile of a compound in primary hepatocytes.

Cell Culture: Cryopreserved primary human or mouse hepatocytes are thawed and plated on

collagen-coated plates. The cells are allowed to attach and form a monolayer.

Compound Incubation: The culture medium is replaced with a medium containing the test

compound (nevirapine or 12-d3-nevirapine) at a specified concentration (e.g., 10 µM or 400

µM).

Time-Course Sampling: Aliquots of the culture medium are collected at various time points

over a 24-hour period.
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Sample Preparation: The collected medium samples are treated to precipitate proteins and

then centrifuged to obtain a clear supernatant.

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Data Analysis: The formation rates of different metabolites are calculated and compared

between the deuterated and non-deuterated compounds.

Glutathione (GSH) Trapping Assay for Reactive
Metabolites
This assay is designed to detect the formation of reactive electrophilic metabolites by trapping

them with glutathione.

Incubation Mixture: The test compound (nevirapine or 12-d3-nevirapine) is incubated with

human liver microsomes or recombinant CYP enzymes in a buffer containing a trapping

agent, typically a 1:1 mixture of unlabeled and stable-labeled glutathione (GSH).

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating

system. A control incubation without the NADPH-regenerating system is also performed.

Incubation: The reaction mixtures are incubated at 37°C for a specified time.

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g.,

acetonitrile).

Sample Preparation: The samples are centrifuged to remove precipitated proteins.

LC-MS/MS Analysis: The supernatant is analyzed by high-resolution LC-MS/MS. The

presence of GSH adducts is identified by a characteristic isotopic doublet pattern resulting

from the 1:1 mixture of labeled and unlabeled GSH.

Data Analysis: The mass spectra are analyzed to confirm the presence and structure of the

trapped reactive metabolites.

Visualizations
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The following diagrams illustrate key pathways and workflows related to the pharmacological

profile of deuterated nevirapine.
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Caption: Metabolic pathway of nevirapine and the impact of deuteration.
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Caption: Experimental workflow for evaluating deuterated nevirapine.
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Caption: Logical relationship of deuterated nevirapine's interaction with CYP3A4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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